molecular formula C25H33N5O4 B2516869 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 877631-86-2

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2516869
CAS RN: 877631-86-2
M. Wt: 467.57
InChI Key: HAEYCBKROKFATL-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O4 and its molecular weight is 467.57. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Imaging

Compounds with similar structural components, particularly those involving phenylpiperazine and furan derivatives, have been developed for neuroinflammation imaging. For instance, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) utilizes compounds with phenylpiperazine and furan components for noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammatory conditions. Such applications are crucial in understanding and diagnosing neuropsychiatric disorders including Alzheimer's and Parkinson's diseases (Horti et al., 2019).

Anticonvulsant Activity

Hybrid molecules derived from components such as 2,5-dioxopyrrolidin-1-yl and phenylpiperazine have shown promising anticonvulsant activities. These compounds, incorporating elements of well-known antiepileptic drugs, have been synthesized and evaluated across various preclinical seizure models, highlighting the potential for new therapeutic agents in the treatment of epilepsy (Kamiński et al., 2015).

Adenosine A2A Receptor Antagonism

The therapeutic use of A2A adenosine receptor antagonists for neurodegenerative disorders is a promising approach, and compounds containing piperazine and piperidine structures have been investigated for their potential roles. This research underscores the importance of such compounds in developing treatments for Parkinson's and Alzheimer's diseases, as well as for their potential to inhibit tumor development and immunoescaping of tumor cells (Varano et al., 2020).

Synthetic Methodology and Heterocyclic Chemistry

Compounds featuring furan and piperazine units are central to the synthesis of polyheterocyclic structures, which are significant in the development of new materials and pharmaceuticals. Their applications in creating highly functionalized molecules through photoinduced direct oxidative annulation represent an evolving area of synthetic chemistry with implications for material science and drug development (Zhang et al., 2017).

Antibacterial and Antiurease Activities

The synthesis of compounds involving furan derivatives has been explored for antibacterial, antiurease, and antioxidant activities. Such studies are foundational in discovering new drugs that can combat resistant bacterial strains and manage diseases caused by urease-producing pathogens (Sokmen et al., 2014).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4/c31-23-10-4-12-30(23)13-6-11-26-24(32)25(33)27-19-21(22-9-5-18-34-22)29-16-14-28(15-17-29)20-7-2-1-3-8-20/h1-3,5,7-9,18,21H,4,6,10-17,19H2,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEYCBKROKFATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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